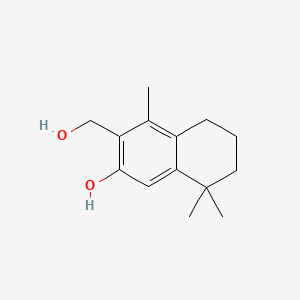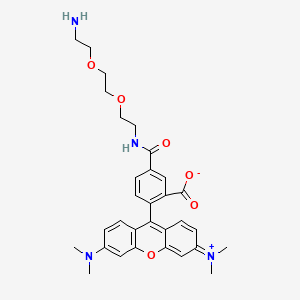
Tamra-peg7-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.
Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:
Condensation with Carboxyl Groups: Forms stable amide bonds.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.
Carbodiimides: Facilitate the formation of amide bonds.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.
Major Products
The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.
Aplicaciones Científicas De Investigación
Tamra-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
Mecanismo De Acción
The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .
Comparación Con Compuestos Similares
Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-NH2: Contains four polyethylene glycol units, offering different solubility and biocompatibility properties.
Tamra-peg12-NH2: Contains twelve polyethylene glycol units, providing higher solubility and biocompatibility but potentially altering its fluorescence properties
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.
Propiedades
Fórmula molecular |
C42H60N4O11 |
|---|---|
Peso molecular |
796.9 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
Clave InChI |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)








![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
